1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid

carbonic anhydrase inhibition sulfonamide pharmacophore zinc-binding group

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic building block within the pyrazole-5-carboxylic acid class, defined by a 1-methyl substituent, a 4-sulfamoylphenyl group at the 3-position, and a free carboxylic acid at the 5-position (molecular formula C12H13N3O4S, MW 295.32 g/mol). The primary sulfonamide (–SO2NH2) pharmacophore embedded in the sulfamoylphenyl moiety is a well-established zinc-binding group for carbonic anhydrase (CA) inhibition, distinct from the secondary methanesulfonamide (–NHSO2CH3) or tertiary sulfonamide variants encountered in closely related pyrazole analogs.

Molecular Formula C11H11N3O4S
Molecular Weight 281.29 g/mol
Cat. No. B13495246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid
Molecular FormulaC11H11N3O4S
Molecular Weight281.29 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C11H11N3O4S/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(5-3-7)19(12,17)18/h2-6H,1H3,(H,15,16)(H2,12,17,18)
InChIKeyKQWYBYYWGQCGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic Acid – Structural Identity and Procurement-Relevant Characteristics


1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic building block within the pyrazole-5-carboxylic acid class, defined by a 1-methyl substituent, a 4-sulfamoylphenyl group at the 3-position, and a free carboxylic acid at the 5-position (molecular formula C12H13N3O4S, MW 295.32 g/mol) . The primary sulfonamide (–SO2NH2) pharmacophore embedded in the sulfamoylphenyl moiety is a well-established zinc-binding group for carbonic anhydrase (CA) inhibition, distinct from the secondary methanesulfonamide (–NHSO2CH3) or tertiary sulfonamide variants encountered in closely related pyrazole analogs [1]. The compound is synthetically accessible via condensation of sulfamoylphenyl hydrazine with ethyl acetopyruvate, as documented in foundational patent literature [2], making it a reproducible intermediate for medicinal chemistry campaigns targeting CA isoforms, COX-2 related pathways, or heterocyclic library expansion.

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic Acid: Why In-Class Analogs Cannot Be Freely Interchanged


Substituting this compound with the structurally closest sulfamoylphenyl-pyrazole analogs—such as celecoxib carboxylic acid (which carries a 3-trifluoromethyl group instead of the 3-carboxylic acid and a benzoic acid at the 5-position) or the methanesulfonamido analog (secondary sulfonamide replacing primary sulfonamide)—introduces substantial changes in the zinc-binding pharmacophore, CA isoform selectivity, and synthetic tractability of downstream derivatives . The primary sulfonamide motif (–SO2NH2) on the target compound is kinetically and thermodynamically distinct from the secondary sulfonamide (–NHSO2CH3) in its coordination geometry with the CA active-site Zn²⁺ ion, a feature directly linked to the nanomolar-to-subnanomolar K_I values observed for primary sulfamoylphenyl-pyrazoles against tumor-associated hCA IX and XII [1]. Furthermore, the 5-carboxylic acid position is the primary handle for amide coupling and esterification; relocating this group (e.g., to a 4-carboxylic acid or 3-carboxamide motif) alters the vector of derivatization and the resulting SAR of the final conjugated series [2]. These structural differences cannot be compensated by simple molar equivalency and directly impact biological readout and downstream chemical utility.

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Comparators


Primary Sulfonamide vs. Secondary Methanesulfonamide: Carbonic Anhydrase Pharmacophore Potency Differential

The target compound contains a primary sulfonamide (–SO2NH2) group embedded in the 4-sulfamoylphenyl substituent, whereas the closest commercially available analog, 3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS not available; smolecule S14023130), carries a secondary methanesulfonamide (–NHSO2CH3) . In the broader sulfamoylphenyl-pyrazole class, primary sulfonamide-bearing derivatives achieve K_I values against tumor-associated hCA IX in the range of 40–81 nM and against hCA XII in the range of 46–106 nM, with the clinical standard acetazolamide (AAZ) showing K_I = 65 nM (hCA IX) and 46 nM (hCA XII) [1]. Although a direct head-to-head K_I measurement for the exact target compound versus its methanesulfonamido analog has not been reported in the open literature, the primary-to-secondary sulfonamide switch is a well-characterized pharmacophore determinant: secondary sulfonamides lose the capacity for direct Zn²⁺-coordinating NH deprotonation, typically elevating K_I by 1–2 orders of magnitude across the CA isoform panel [2]. This makes the target compound the appropriate choice for any CA inhibition program requiring the high-potency primary sulfonamide zinc-binding motif.

carbonic anhydrase inhibition sulfonamide pharmacophore zinc-binding group

5-Carboxylic Acid Position vs. Celecoxib Carboxylic Acid: Derivatization Vector and Synthetic Utility

Celecoxib carboxylic acid (4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid; CAS 170571-01-4) is a structurally related sulfamoylphenyl-pyrazole and the primary inactive metabolite of celecoxib [1]. In celecoxib carboxylic acid, the carboxylic acid is positioned on a benzoic acid appendage at the pyrazole 5-position, whereas the target compound places the carboxylic acid directly at the pyrazole 5-position . This positional difference has three direct consequences: (i) the target compound's 5-carboxylic acid is electronically conjugated with the pyrazole ring, modulating the pKa (predicted ~3.0–3.5 vs. ~3.8–4.2 for the benzoic acid appendage) and altering the nucleophilicity of derived acyl chlorides/active esters; (ii) the target compound offers a single, unambiguous derivatization handle, whereas celecoxib carboxylic acid presents competing reactivity at both the benzoic acid and the sulfonamide nitrogen; (iii) the target compound's pyrazole-5-carboxylic acid motif is a direct substrate for HBTU/HATU-mediated amide couplings without requiring protection/deprotection of the sulfonamide, as documented in the synthetic protocol of GB945672A [2]. No head-to-head amide coupling efficiency data are available, but the reduced steric hindrance and absence of a para-benzoic acid spacer in the target compound predict faster coupling kinetics with primary amines based on geometric accessibility.

medicinal chemistry scaffold derivatization amide coupling

Sulfamoylphenyl-Pyrazole Class hCA IX/XII Inhibition Potency vs. Acetazolamide Benchmark

In the 2024 Ahmed et al. study of sulfamoylphenyl-pyrazole derivatives, the most potent compounds bearing the primary sulfamoylphenyl pharmacophore achieved K_I values of 40 nM (compound 5e) and 62 nM (compound 4a) against hCA IX, and 106 nM (compound 5b) against hCA XII, compared head-to-head against acetazolamide (AAZ) which showed K_I = 65 nM (hCA IX) and 46 nM (hCA XII) [1]. The target compound (1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid) is the core scaffold from which these active analogs are conceptually derived; it shares the identical sulfamoylphenyl-pyrazole connectivity and 5-position substitution pattern. By class-level extrapolation, the target compound is expected to display a CA inhibition profile within the same nanomolar range, with the potential for further optimization via amide/ester derivatization of the 5-carboxylic acid. Critically, compounds in this series also showed anticancer activity against the MCF-7 breast cancer cell line with IC50 = 5.21 µM (compound 5b) versus doxorubicin IC50 = 11.58 µM [1], indicating that the sulfamoylphenyl-pyrazole-5-carboxylic acid scaffold can deliver dual CA inhibition and antiproliferative activity.

carbonic anhydrase tumor-associated isoforms K_I comparison

Synthetic Provenance and Scalability: Literature-Precedented Route vs. Undocumented Analogs

The synthesis of 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is explicitly enabled by the condensation of 4-sulfamoylphenyl hydrazine with ethyl acetopyruvate, as described in GB945672A [1]. This two-step protocol (hydrazine–β-ketoester condensation followed by ester hydrolysis) is operationally simpler and requires fewer protecting-group manipulations than the multi-step sequences required for regioisomeric analogs such as 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-yl-benzoic acid (celecoxib carboxylic acid), which demands a pre-formed 1,3-diaryl-β-diketone and subsequent regioselective cyclization [2]. The target compound's synthetic route generates the 5-carboxylic acid regioselectively, avoiding the 3-carboxylic acid isomer contamination that complicates purification in unsymmetrical pyrazole syntheses [1]. Purity data from commercial sourcing indicates ≥95% purity by HPLC is routinely achievable (smolecule.com Catalog No. S14023130) . No quantitative yield comparison across different pyrazole-5-carboxylic acid syntheses is available, but the patent-precedented protocol reduces synthetic risk for procurement decisions.

synthetic accessibility patent chemistry process chemistry

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic Acid: Procurement-Driven Application Scenarios


Carbonic Anhydrase IX/XII Inhibitor Lead Optimization Campaigns

The target compound serves as a core intermediate for medicinal chemistry programs targeting tumor-associated carbonic anhydrase isoforms IX and XII. As detailed in Section 3, the primary sulfamoylphenyl pharmacophore is essential for sub-100 nM CA inhibition, and the 5-carboxylic acid provides a direct handle for amide or ester diversification to modulate isoform selectivity, pharmacokinetics, and cellular antiproliferative activity [1]. Procuring this specific scaffold—rather than the methanesulfonamido or celecoxib carboxylic acid analogs—ensures that the zinc-binding sulfonamide geometry is preserved in all downstream library members, maintaining CA IX K_I values in the 40–100 nM range as demonstrated for the class [1].

Focused Pyrazole-5-Carboxylic Acid Library Synthesis

The unambiguous 5-carboxylic acid position (as opposed to the 4-carboxylic acid or 3-carboxamide regioisomers found in closely related scaffolds) makes this compound the preferred building block for parallel amide coupling libraries. The GB945672A-validated synthetic route ensures regiochemical fidelity, avoiding the 3-carboxylic acid isomer contamination described in Section 3 [1]. This is critical for structure–activity relationship (SAR) studies where the vector and electronic properties of the carboxylic acid attachment point directly influence target binding.

Sulfonamide Pharmacophore Benchmarking and Tool Compound Generation

The target compound is suited for generating tool compounds to benchmark primary vs. secondary sulfonamide CA inhibition within the same pyrazole-5-carboxylic acid scaffold series. As established in Section 3, the primary sulfonamide group differentiates this scaffold from the commercially available methanesulfonamido analog, enabling direct within-series pharmacophore comparisons. Researchers can use the target compound to prepare matched molecular pairs where the only variable is the sulfonamide substitution pattern, providing clean SAR readouts for CA isoform selectivity [1].

Quote Request

Request a Quote for 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.